molecular formula C16H15N5O2S4 B2583274 2-(benzylthio)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477214-79-2

2-(benzylthio)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2583274
CAS RN: 477214-79-2
M. Wt: 437.57
InChI Key: LFQNPXDCORNFGB-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H15N5O2S4 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Insecticidal Assessment

A study involving the synthesis of various heterocycles, including thiadiazole derivatives, was conducted to evaluate their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of thiadiazole-containing compounds in agricultural applications, particularly in pest management (Fadda et al., 2017).

Antimicrobial and Anticancer Activities

Compounds with a thiadiazole backbone have been investigated for their antimicrobial properties, showcasing their potential in addressing bacterial and fungal infections. Furthermore, some derivatives have been evaluated for their anticancer activities, suggesting their use in developing novel anticancer agents. This area of research highlights the therapeutic potential of thiadiazole derivatives in medical science (Yu et al., 2014), (Havrylyuk et al., 2010).

Development of New Chemical Entities

Research into the synthesis of novel heterocyclic compounds, including those with thiadiazole and benzothiazole moieties, explores the creation of new chemical entities with potential applications in drug development and other fields. Such studies contribute to the expansion of chemical libraries and the discovery of compounds with novel properties (Osmaniye et al., 2018).

Antiviral and Antibacterial Agents

The design and synthesis of benzothiazole derivatives bearing a thiadiazole moiety have been pursued for their antiviral and antibacterial activities. These compounds offer a promising approach for developing new antimicrobial agents to combat infectious diseases (Tang et al., 2019).

Glutaminase Inhibitors for Cancer Therapy

The investigation of BPTES analogs, including thiadiazole derivatives, as glutaminase inhibitors highlights the exploration of these compounds in cancer therapy. By targeting specific enzymes involved in cancer cell metabolism, researchers aim to develop effective treatments with minimal side effects (Shukla et al., 2012).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a term used for the phenomena where bacteria use small molecules termed signal molecules or autoinducers for cell–cell communication, responses to external factors such as nutrient availability, defense mechanisms as well as to coordinate behavior such as biofilm formation and pathogenesis .

Future Directions

The study of compounds like this one is an emerging field, with the goal of discovering novel compounds which inhibit quorum sensing without being antibiotic . These compounds could potentially be used to prevent the formation of biofilm, reduce the production of toxins, and discourage bacteria from developing future resistance .

properties

IUPAC Name

2-benzylsulfanyl-N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2S4/c22-12(9-24-8-11-4-2-1-3-5-11)19-15-20-21-16(27-15)26-10-13(23)18-14-17-6-7-25-14/h1-7H,8-10H2,(H,17,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQNPXDCORNFGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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